![molecular formula C11H18N4O5S B5367100 ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as EAMS and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
EAMS exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, EAMS reduces inflammation and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EAMS has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. EAMS has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Advantages and Limitations for Lab Experiments
EAMS has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. EAMS has also been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, EAMS has certain limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. EAMS also has a relatively short half-life, which can limit its efficacy in certain applications.
Future Directions
There are several future directions for research on EAMS. One potential direction is to explore the use of EAMS in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. EAMS has been found to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore the use of EAMS in combination with other drugs for the treatment of cancer. EAMS has been found to enhance the efficacy of certain chemotherapeutic agents and may have potential applications in combination therapy. Overall, EAMS is a promising compound with significant potential for use in the development of new drugs for the treatment of various diseases.
Synthesis Methods
EAMS can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-amino-5-methyl-4-isoxazole sulfonic acid with ethyl piperazine-1-carboxylate in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography to obtain pure EAMS.
Scientific Research Applications
EAMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. EAMS has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
properties
IUPAC Name |
ethyl 4-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5S/c1-3-19-11(16)14-4-6-15(7-5-14)21(17,18)9-8(2)20-13-10(9)12/h3-7H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXVCANPRQREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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